N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and an acetamide moiety
Mechanism of Action
Target of Action
The compound N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide is a pyridopyrimidine derivative . Pyridopyrimidines are known to have a wide range of biological activities and are used on several therapeutic targets . .
Mode of Action
Pyridopyrimidine derivatives are generally known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Pyridopyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of pyridopyrimidine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.
Coupling with Aniline Derivative: The pyrimidine intermediate is then coupled with a substituted aniline derivative through a nucleophilic aromatic substitution reaction.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide: shares structural similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the acetamide moiety contributes to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-11(5-7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHQSRJNPTVNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=C(C=C2)NC(=O)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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